3,5-Difluoro-2-hydroxyphenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6F2O3 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(3,5-difluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12) |
InChI Key |
CWHBFZRRCMZEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Difluoro 2 Hydroxyphenylacetic Acid and Its Research Intermediates
Strategic Retrosynthetic Analysis
A strategic retrosynthetic analysis of 3,5-Difluoro-2-hydroxyphenylacetic acid suggests a disconnection of the C-C bond between the carboxylic acid side chain and the aromatic ring. This leads to a key intermediate, a 2,4-difluorophenol (B48109) derivative functionalized at the 6-position, which can then be elaborated to the final product. A plausible and efficient starting material identified through this analysis is 2-bromo-4,6-difluorophenol (B1270799) . This precursor is advantageous as it already contains the desired difluoro substitution pattern and a hydroxyl group at the correct position. The bromine atom serves as a handle for the introduction of the acetic acid moiety.
Alternative retrosynthetic approaches could involve the late-stage introduction of the hydroxyl or fluoro groups, but these routes are often complicated by issues of regioselectivity and harsh reaction conditions. Therefore, a strategy commencing with a pre-functionalized aromatic ring is generally preferred for its efficiency and control over the final substitution pattern.
Multi-Step Synthetic Routes
Based on the strategic retrosynthetic analysis, a multi-step synthetic route starting from 2-bromo-4,6-difluorophenol can be proposed. This pathway involves the introduction of a two-carbon unit at the ortho-position to the hydroxyl group, followed by conversion to the carboxylic acid.
A potential synthetic sequence is outlined below:
Protection of the phenolic hydroxyl group: To prevent side reactions in subsequent steps, the hydroxyl group of 2-bromo-4,6-difluorophenol is first protected, for example, as a methoxymethyl (MOM) ether or a benzyl (B1604629) ether.
Introduction of the acetic acid precursor: The bromo group can be converted to an organometallic species, such as a Grignard or organolithium reagent, which can then react with a suitable two-carbon electrophile like diethyl oxalate (B1200264). Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, could be employed to introduce a vinyl or acetylenic group, which can then be oxidatively cleaved to the carboxylic acid.
Conversion to the phenylacetic acid: The intermediate from the previous step is then converted to the phenylacetic acid. For instance, if diethyl oxalate is used, the resulting α-keto ester can be reduced and then hydrolyzed.
Deprotection of the hydroxyl group: The final step involves the removal of the protecting group from the phenolic hydroxyl to yield this compound.
Optimization of Reaction Conditions
The successful implementation of the proposed synthetic route is highly dependent on the careful optimization of reaction conditions at each step.
The introduction of the acetic acid side chain via cross-coupling reactions necessitates a thorough investigation of catalyst systems. For a Suzuki coupling, various palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), would be screened in combination with different bases (e.g., Na₂CO₃, K₃PO₄) to maximize the yield. The choice of catalyst and ligand can significantly influence the reaction efficiency and selectivity. Lewis acid catalysis might be crucial in steps involving electrophilic substitution or in the deprotection of the hydroxyl group.
| Reaction Step | Catalyst System | Purpose |
| Cross-coupling | Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with various ligands | To facilitate the formation of the C-C bond between the aromatic ring and the two-carbon side chain. |
| Deprotection | Lewis acids (e.g., BBr₃, AlCl₃) or Brønsted acids | To efficiently remove the protecting group from the hydroxyl moiety without affecting other functional groups. |
The choice of solvent is critical for ensuring the solubility of reactants and reagents, as well as for influencing reaction rates and selectivity. For cross-coupling reactions, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is often employed. The optimization of the solvent ratio is essential for achieving optimal reaction conditions. In other steps, such as the protection and deprotection reactions, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.
| Reaction Step | Solvent System | Rationale |
| Cross-coupling | Toluene/Water, Dioxane/Water, or DMF/Water | To dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface. |
| Protection/Deprotection | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that are inert under the reaction conditions and allow for easy work-up. |
Temperature and pressure are key parameters that need to be precisely controlled to ensure the desired outcome of each reaction. Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-120 °C. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. Some steps, particularly those involving organometallic intermediates, may require low temperatures (e.g., -78 °C) to control reactivity and prevent undesired side reactions. Most reactions in this synthetic sequence are expected to be carried out at atmospheric pressure.
| Reaction Step | Temperature | Pressure | Considerations |
| Cross-coupling | 80-120 °C | Atmospheric | Balancing reaction rate with catalyst stability and minimizing side reactions. |
| Organometallic Formation | -78 °C to 0 °C | Atmospheric | Controlling the high reactivity of the organometallic species. |
| Deprotection | Varies (can be room temperature or elevated) | Atmospheric | Dependent on the stability of the protecting group and the substrate. |
Starting Material and Precursor Selection
Another potential precursor is 3,5-difluorophenol , which could be brominated to introduce the bromine atom at the 2-position. The subsequent steps would then follow a similar path as with 2-bromo-4,6-difluorophenol.
The selection of precursors for the acetic acid side chain is also important. Reagents such as ethyl bromoacetate (B1195939) or other two-carbon building blocks with appropriate functional groups would be considered based on their reactivity, availability, and compatibility with the other functional groups present in the molecule.
| Starting Material/Precursor | Advantages | Disadvantages |
| 2-Bromo-4,6-difluorophenol | Key functional groups are pre-installed, leading to a more direct synthetic route. | May be more expensive than simpler starting materials. |
| 1,3-Difluorobenzene | Readily available and inexpensive. | Requires multiple steps to introduce the necessary functional groups with potential for regioselectivity issues. |
| 3,5-Difluorophenol | Commercially available. | Requires a regioselective bromination step. |
| Ethyl bromoacetate | A common and reactive two-carbon building block. | Requires careful control of reaction conditions to avoid side reactions. |
Yield and Purity Enhancement Protocols
Optimizing the yield and purity of this compound is critical for its efficient use in research. Key protocols focus on the precise control of reaction conditions and effective purification techniques.
Control of Reaction Parameters: The yield of a target compound is highly sensitive to reaction conditions. Temperature, pressure, reaction time, and the stoichiometry of reactants must be meticulously controlled. For instance, in reactions analogous to the synthesis of hydroxyphenylacetic acids, maintaining an optimal temperature can prevent the formation of byproducts from side reactions. Following the reaction's progress using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) allows for quenching the reaction at the point of maximum product formation, thus preventing degradation and maximizing yield.
Purification Techniques: Post-synthesis, purification is paramount for achieving high purity. Recrystallization is a primary method for purifying solid compounds like this compound. mt.comyoutube.com The choice of solvent is the most critical factor; an ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain soluble at all temperatures. mt.comyoutube.com This differential solubility allows for the selective crystallization of the pure product upon cooling. mt.com
For enhancing purity, multiple recrystallization steps may be necessary. The purity of the final product can be assessed by measuring its melting point; a sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities. youtube.com Other purification methods include column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Development of Novel Synthetic Approaches
Innovations in synthetic chemistry aim to create more efficient, cost-effective, and environmentally friendly routes to chemical compounds.
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. Key principles applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with more benign alternatives like water, ethanol, or supercritical CO2.
Catalysis: Employing catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. For instance, patents for related syntheses describe the use of copper salt catalysts, which are more environmentally friendly than some heavy metal alternatives. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
The application of these principles leads to safer, more sustainable, and often more economical chemical manufacturing processes.
Process Scalability Considerations for Research Applications
Scaling up a synthesis from a laboratory bench (milligram to gram scale) to a larger scale required for extensive research or preclinical studies presents several challenges.
Key Considerations for Scalability:
| Consideration | Description |
| Heat Transfer | Exothermic reactions that are easily managed in small flasks can generate significant heat on a larger scale, requiring efficient heat exchange systems to maintain temperature control and prevent runaway reactions. |
| Mass Transfer | Efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in lower yields and increased byproduct formation. |
| Reagent Addition | The rate of reagent addition, which may be trivial on a small scale, must be carefully controlled during scale-up to manage reaction rates and heat generation. |
| Work-up and Purification | Procedures like extractions and filtrations can be more complex and time-consuming at a larger scale. Purification methods like chromatography may become impractical, necessitating a greater reliance on robust crystallization methods. google.com |
| Safety | The potential hazards associated with reagents and reactions are magnified at a larger scale, requiring thorough safety reviews and engineering controls. |
A successful scale-up requires a process that is not only high-yielding but also robust, reproducible, and safe. Often, a synthetic route optimized for the lab must be re-developed to be suitable for large-scale production.
Chemical Transformations and Derivatization Studies of 3,5 Difluoro 2 Hydroxyphenylacetic Acid
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for the chemical modification of 3,5-Difluoro-2-hydroxyphenylacetic acid, enabling the synthesis of a variety of derivatives through reactions such as esterification and amidation, and also undergoing decarboxylation under specific conditions.
Esterification and Amidation Reactions
The conversion of the carboxylic acid group into esters and amides represents a fundamental aspect of the derivatization of this compound. These reactions are crucial for modulating the compound's physicochemical properties and for creating building blocks for more complex molecular architectures.
Esterification: The Fischer esterification method is a common and effective strategy for the synthesis of esters from carboxylic acids. While specific studies on the esterification of this compound are not extensively documented in publicly available literature, analogous reactions with other hydroxyphenylacetic acids provide a reliable model. For instance, the esterification of various hydroxyphenylacetic acids has been successfully achieved by reacting them with an excess of an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. The use of a large excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the product side, ensuring high yields of the desired ester. nih.govmdpi.commasterorganicchemistry.com
A general procedure for the synthesis of hydroxyalkyl esters of hydroxyphenylacetic acids involves heating the acid with a diol, which serves as both the reactant and the solvent, in the presence of catalytic sulfuric acid. mdpi.com This approach has been shown to produce esters in good to excellent yields (60–96%). mdpi.com
Amidation: The formation of amides from this compound can be achieved through various coupling methods. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.
Decarboxylation Mechanisms
The decarboxylation of carboxylic acids, the removal of the carboxyl group as carbon dioxide, is a significant transformation that can be induced under various conditions. For aromatic carboxylic acids, the stability of the resulting carbanion intermediate is a crucial factor influencing the reaction's feasibility. The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate, thereby facilitating decarboxylation.
While specific studies on the decarboxylation of this compound are scarce, research on related fluorinated and substituted aromatic carboxylic acids provides insight into potential mechanisms. The decarboxylation of fluorinated aliphatic carboxylic acids has been achieved via visible light-promoted photoredox catalysis. nih.govosaka-u.ac.jp This method involves the photon-induced oxidation of the carboxylate to form a carboxyl radical, which then undergoes rapid CO2 extrusion to generate an alkyl radical that can be further functionalized.
For aromatic carboxylic acids, decarboxylation can be catalyzed by transition metals. For example, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids has been reported to yield aromatic carbonyl compounds. rsc.org The mechanism of thermal decarboxylation can also be influenced by the presence of other functional groups on the molecule. In some cases, a cyclic transition state involving neighboring groups can facilitate the elimination of CO2. The stability of the aryl anion formed upon decarboxylation is a key determinant of the reaction's success. The two fluorine atoms on the aromatic ring of this compound would be expected to stabilize a negative charge on the ring through their inductive electron-withdrawing effect, potentially making decarboxylation a viable transformation under appropriate conditions.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group of this compound is another key site for chemical modification, allowing for transformations such as oxidation to quinone-like structures, as well as etherification and acylation to produce a range of derivatives.
Oxidation Pathways (e.g., to Quinone Structures)
The oxidation of phenolic compounds can lead to the formation of quinones, which are highly reactive and synthetically useful intermediates. The hydroxyl group of this compound, being attached to an electron-rich aromatic ring, is susceptible to oxidation.
While direct oxidation studies on this compound are not prevalent in the literature, the oxidation of related hydroxyphenylacetic acids provides a basis for understanding its potential reactivity. For instance, the oxidation of 4-hydroxyphenylacetic acid has been studied using electrochemical methods, leading to the formation of various degradation products. nih.gov The oxidation of 3,4-dihydroxyphenylacetaldehyde, a metabolite of dopamine, has been shown to produce a semiquinone radical and an ortho-quinone. nih.gov This suggests that under suitable oxidizing conditions, the hydroxyl group of this compound could be oxidized to a corresponding quinone derivative. The presence of the fluorine atoms may influence the redox potential of the molecule and the stability of the resulting quinone.
Etherification and Acylation
The hydroxyl group of this compound can readily undergo etherification and acylation reactions to yield a variety of derivatives. These reactions typically involve the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an electrophile.
Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol. The choice of solvent and reaction temperature can influence the efficiency of the reaction. For example, reacting the sodium salt of a phenol with an alkyl halide in an inert solvent is a common method for preparing simple alkyl ethers.
Acylation: Acylation of the hydroxyl group leads to the formation of esters. This can be achieved by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acid byproduct and to catalyze the reaction. The high reactivity of acyl chlorides and anhydrides allows these reactions to proceed under mild conditions, often at room temperature. These reactions are fundamental in protecting the hydroxyl group during multi-step syntheses or for modifying the biological activity of the parent compound.
Aromatic Ring Functionalization
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the ring. The directing effects of the existing substituents—the hydroxyl group, the acetic acid side chain, and the two fluorine atoms—play a crucial role in determining the position of substitution.
The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com The acetic acid side chain is generally considered to be a weakly deactivating, ortho-, para-directing group. The fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org
Electrophilic Aromatic Substitution Patterns
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of its three substituents: the hydroxyl (-OH), the two fluoro (-F) groups, and the carboxymethyl (-CH₂COOH) group. Each substituent exerts a directing influence that either activates or deactivates the ring towards electrophilic attack and guides the incoming electrophile to specific positions.
The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.orgunizin.org The fluorine atoms are unique in that they are deactivating groups due to their strong inductive electron withdrawal, yet they also act as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. unizin.org The carboxymethyl group is generally considered a deactivating group and a meta-director. libretexts.org
The interplay of these effects on the this compound molecule dictates the probable sites of substitution. The available positions for substitution are C4 and C6. The powerful activating and directing effect of the hydroxyl group at C2 strongly favors substitution at the ortho (C6) and para (C4) positions. The two fluorine atoms at C3 and C5 also direct incoming electrophiles to these same positions (C4 and C6). Although the carboxymethyl group is deactivating, its influence is generally weaker than the activating hydroxyl group. Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions, which are activated by both the hydroxyl and fluoro substituents.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|---|
| -OH | C2 | +R >> -I (Resonance donation) | Activating | Ortho, Para (to C4, C6) |
| -F | C3, C5 | -I > +R (Inductive withdrawal) | Deactivating | Ortho, Para (to C4, C6, C2) |
| -CH₂COOH | C1 | -I (Inductive withdrawal) | Deactivating | Meta (to C3, C5) |
Nucleophilic Aromatic Substitution on Fluorine-bearing Carbons
Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the aromatic ring is rendered electron-deficient by the inductive effects of the two fluorine atoms and the carboxymethyl group. This electronic environment makes the carbon atoms attached to the fluorine atoms (C3 and C5) electrophilic and thus potential sites for nucleophilic attack.
In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity of the ring. Fluorine is an effective leaving group in SNAr reactions, particularly because its high electronegativity strongly polarizes the carbon-fluorine bond, facilitating the initial nucleophilic attack.
Given the structure of this compound, it is plausible that under suitable conditions (e.g., strong nucleophiles and heat), one or both of the fluorine atoms could be displaced. The presence of the negatively charged phenoxide (formed under basic conditions) might, however, reduce the ring's electrophilicity and thus retard the reaction rate.
Synthetic Utility as a Building Block
Precursor for Heterocyclic Compounds
The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds. These functional groups can participate in intramolecular and intermolecular reactions to form fused ring systems.
One primary application is in the synthesis of benzofuranones. Intramolecular cyclization via an esterification reaction (lactonization) between the hydroxyl group and the carboxylic acid group can yield a 5,7-difluorobenzofuran-2(3H)-one core structure. This transformation can typically be promoted by acid catalysts or dehydrating agents. Such benzofuranone scaffolds are present in numerous natural products and pharmacologically active molecules. google.com
Furthermore, this compound can serve as a key component in condensation reactions to build other heterocyclic systems. For example, in the Perkin condensation, a 2-hydroxyphenylacetic acid derivative can react with a salicylaldehyde in the presence of a base and acetic anhydride to form substituted coumarins. nih.govorganic-chemistry.org The Pechmann condensation is another widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. researchgate.netnih.gov The structural motifs within this compound make it an adaptable starting material for creating fluorinated analogs of these important heterocyclic classes.
| Reaction Type | Reactant(s) | Resulting Heterocycle |
|---|---|---|
| Intramolecular Lactonization | This compound | Benzofuranone |
| Perkin-type Condensation | This compound + Salicylaldehyde derivative | Coumarin |
Synthesis of Bioactive Analogs for Research
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netsigmaaldrich.com The difluorinated phenylacetic acid core of this compound serves as a valuable scaffold for developing novel bioactive analogs for research purposes. Phenylacetic acid derivatives themselves have been investigated for various biological activities, including anticancer effects. nih.govmdpi.com
The carboxylic acid group is a key handle for derivatization. It can be readily converted into a variety of functional groups, such as esters, amides, and hydroxamic acids, through standard coupling reactions. This allows for the systematic exploration of structure-activity relationships by introducing diverse chemical moieties. For instance, esterification with various alcohols can modulate the lipophilicity of the molecule, which can be crucial for membrane permeability and pharmacokinetic properties. mdpi.com Similarly, forming amides by coupling with a library of amines can introduce new hydrogen bonding donors and acceptors, potentially improving target binding and selectivity.
The presence of the fluorine atoms can block sites of metabolism (e.g., aromatic hydroxylation) and alter the acidity (pKa) of the phenolic hydroxyl and carboxylic acid groups, which can influence the compound's ionization state and interaction with biological targets. mdpi.com Therefore, this compound is a promising starting material for generating libraries of novel fluorinated compounds for screening in drug discovery programs.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Difluoro 2 Hydroxyphenylacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,5-Difluoro-2-hydroxyphenylacetic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton, carbon, and fluorine signals and confirm the substitution pattern of the aromatic ring.
One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of unique nuclei in the molecule.
¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the methylene (B1212753) (CH₂) protons. The aromatic protons will appear as multiplets due to coupling to each other and to the fluorine atoms. The methylene protons will appear as a singlet, integrating to two protons. The protons of the hydroxyl and carboxylic acid groups are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, oxygen, and carboxyl groups. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling. Other aromatic carbons will also show smaller couplings to the fluorine atoms (²J_CF, ³J_CF).
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The spectrum for this compound is expected to show two distinct signals for the two magnetically non-equivalent fluorine atoms at C-3 and C-5. These signals will appear as multiplets due to coupling to each other (⁴J_FF) and to the aromatic protons (³J_HF and ⁴J_HF). nih.gov
The following table summarizes the predicted 1D NMR data for this compound.
| ¹H NMR Data | Atom | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-4 | ~6.8-7.1 | ddd | ³J_HH, ³J_HF, ⁵J_HF | |
| H-6 | ~6.9-7.2 | ddd | ³J_HH, ⁴J_HF, ⁴J_HF | |
| -CH₂- | ~3.6 | s | ||
| ¹³C NMR Data | Atom | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constants (Hz) |
| C=O | ~175 | s | ||
| -CH₂- | ~35 | t (²J_CF) | Small | |
| C-1 | ~115 | dd (²J_CF, ⁴J_CF) | ||
| C-2 | ~145 | dd (³J_CF, ³J_CF) | ||
| C-3 | ~155 | d (¹J_CF) | Large (~240-250) | |
| C-4 | ~110 | d (²J_CF) | ||
| C-5 | ~157 | d (¹J_CF) | Large (~240-250) | |
| C-6 | ~112 | dd (²J_CF, ⁴J_CF) | ||
| ¹⁹F NMR Data | Atom | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| F (at C-3) | ~ -115 to -125 | m | ||
| F (at C-5) | ~ -110 to -120 | m |
Note: Predicted chemical shifts (δ) are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are approximate values.
2D NMR experiments are crucial for establishing the bonding network by correlating signals from different nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (H-H) spin coupling networks. For this compound, a COSY spectrum would primarily show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their spatial proximity (three bonds apart). sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. columbia.edu The HSQC spectrum would show a correlation between the methylene protons and the methylene carbon (C-7), as well as correlations between each aromatic proton (H-4, H-6) and its respective carbon atom (C-4, C-6). columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton. columbia.edu Key expected correlations would include:
The methylene protons (-CH₂-) correlating to the carboxyl carbon (C=O), C-1, and C-2.
The aromatic proton H-4 correlating to carbons C-2, C-3, C-5, and C-6.
The aromatic proton H-6 correlating to carbons C-1, C-2, C-4, and C-5.
| Expected 2D NMR Correlations | COSY (¹H-¹H) | HSQC (¹H-¹³C, 1-bond) | HMBC (¹H-¹³C, 2- & 3-bond) |
| H-4 | H-6 | C-4 | C-2, C-3, C-5, C-6 |
| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |
| -CH₂- | - | -CH₂- | C-1, C-2, C=O |
While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) elucidates the structure in the crystalline state. acs.org This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to:
Identify and characterize different polymorphs.
Determine the molecular conformation and torsion angles in the solid state.
Probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups, through techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS). nih.gov
Analyze the ¹⁹F and ¹³C chemical shift anisotropy (CSA) tensors, which provide detailed information on the local electronic environment of the fluorine and carbon nuclei within the crystal lattice. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₆F₂O₃), the exact mass of its molecular ion can be calculated and compared with the experimentally determined value.
| Ion | Formula | Calculated Exact Mass (Da) |
| [M] | C₈H₆F₂O₃ | 188.0285 |
| [M-H]⁻ | C₈H₅F₂O₃⁻ | 187.0207 |
| [M+H]⁺ | C₈H₇F₂O₃⁺ | 189.0363 |
| [M+Na]⁺ | C₈H₆F₂O₃Na⁺ | 211.0182 |
A measured mass within a few parts per million (ppm) of the calculated value would confirm the elemental composition of C₈H₆F₂O₃.
Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the deprotonated molecule [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.gov A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would likely involve characteristic losses associated with carboxylic acids.
A primary fragmentation step is often the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a process known as decarboxylation.
Proposed Fragmentation for [M-H]⁻ (m/z 187.02):
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
C₈H₅F₂O₃⁻ (m/z 187.02) → C₇H₅F₂O⁻ (m/z 143.03)
This fragmentation involves the loss of the carboxylate group as CO₂, generating a difluoro-hydroxyphenylmethyl anion.
Further fragmentation of the m/z 143.03 ion could occur, though this initial loss of CO₂ is typically a dominant pathway for phenylacetic acids in negative ion mode.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment |
| 187.02 | 143.03 | CO₂ (44.00 Da) | C₇H₅F₂O⁻ |
This systematic analysis using MS/MS helps to piece together the structural components of the molecule, corroborating the data obtained from NMR spectroscopy.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. The vibrational modes of the molecule are sensitive to the specific bonds and their chemical environment, providing a unique spectroscopic fingerprint.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the carboxylic acid and hydroxyl groups would lead to a broad absorption band in the high-frequency region, typically between 2500 and 3300 cm⁻¹, corresponding to the O-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid would be clearly identifiable as a strong, sharp peak around 1700-1730 cm⁻¹.
The aromatic ring will also produce a series of characteristic bands. The C-F stretching vibrations are anticipated to appear as strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would give rise to peaks in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a dimeric form in the solid state, would also be Raman active.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O Stretch | 1700-1730 (strong) | Medium |
| Aromatic Ring | C-H Stretch | >3000 (medium) | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 (medium-strong) | Strong |
| Phenolic Group | O-H Stretch | ~3200-3600 (broad) | Weak |
| Fluoro Substituent | C-F Stretch | 1100-1300 (strong) | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
Electronic spectroscopy, specifically UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within the molecule and can be used to understand its electronic structure.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring. The presence of the hydroxyl and carboxylic acid functional groups, as well as the fluorine atoms, will influence the position and intensity of the absorption maxima (λmax). Generally, substituted benzene derivatives exhibit a primary absorption band (E2-band) around 200-230 nm and a secondary, less intense band (B-band) around 250-290 nm. The exact λmax values will be sensitive to the solvent polarity.
Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light upon excitation at a suitable wavelength. The fluorescence properties of this compound would depend on its ability to emit absorbed energy radiatively. The presence of the hydroxyl group can enhance fluorescence, while the carboxylic acid group might quench it to some extent. If fluorescent, the emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift).
Table 2: Predicted Electronic Spectroscopic Properties for this compound
| Spectroscopic Technique | Predicted λmax (nm) | Associated Electronic Transition |
| UV-Vis Absorption | ~210-230 | π → π* (E2-band) |
| UV-Vis Absorption | ~270-290 | π → π* (B-band) |
| Fluorescence Emission | >290 | Emission from the lowest excited singlet state |
X-ray Crystallography Studies for Absolute Structure Determination
This technique would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which are crucial in determining the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers in the crystal lattice. The fluorine atoms may also participate in weaker intermolecular interactions.
Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Assignment (if chiral)
Chirality is a key consideration for many biologically active molecules. An examination of the structure of this compound reveals that the α-carbon of the acetic acid side chain is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, this compound is an achiral molecule. As a result, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are not applicable for its stereochemical assignment, as the compound will not exhibit optical activity.
Computational and Theoretical Studies of 3,5 Difluoro 2 Hydroxyphenylacetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These calculations yield detailed information about electron distribution and energy levels, which in turn dictate the molecule's physical and chemical behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically simpler electron density. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scispace.comresearchgate.net
For 3,5-Difluoro-2-hydroxyphenylacetic acid, DFT calculations can elucidate its electronic properties and predict its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes chemical reactions.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups and the fluorine atoms, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. The aromatic ring itself would also exhibit distinct electronic characteristics influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.
| Parameter | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Influences antioxidant potential and susceptibility to oxidation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and intermolecular interactions. |
Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Molecular geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy on the potential energy surface. nih.gov This optimized geometry represents the most probable structure of the molecule in the gas phase.
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results.
NMR Chemical Shifts: DFT methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts for nuclei like ¹H and ¹³C. idc-online.comresearchgate.net The calculation involves determining the magnetic shielding tensor for each nucleus within the optimized molecular geometry. By comparing the calculated shielding of the target molecule to that of a reference compound (e.g., tetramethylsilane), a predicted chemical shift can be obtained. worktribe.com These predictions are valuable for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers. idc-online.com
Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum, can also be calculated. doi.org After geometry optimization, a frequency calculation is performed, which determines the normal modes of vibration. Each mode has a characteristic frequency and intensity. doi.org These calculated frequencies, often systematically scaled to correct for approximations in the theoretical model, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, or C-F bond vibrations. doi.org
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
|---|---|---|
| Carboxyl (C=O) | ~170-180 | Acetic acid group |
| Methylene (B1212753) (-CH₂) | ~35-45 | Acetic acid group |
| C1 (ipso-CH₂) | ~120-130 | Aromatic ring, attached to CH₂COOH |
| C2 (ipso-OH) | ~145-155 | Aromatic ring, attached to OH |
| C3 (ipso-F) | ~150-160 (with C-F coupling) | Aromatic ring, attached to F |
| C4 | ~105-115 (with C-F coupling) | Aromatic ring, between F atoms |
| C5 (ipso-F) | ~150-160 (with C-F coupling) | Aromatic ring, attached to F |
| C6 | ~110-120 (with C-F coupling) | Aromatic ring, adjacent to C1 |
Molecular Dynamics Simulations for Conformational Stability
While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. dovepress.com MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion. mdpi.com
For this compound, an MD simulation would typically place the molecule in a simulated "box" of solvent, such as water, to mimic physiological conditions. Over the course of the simulation (from nanoseconds to microseconds), the trajectory of each atom is tracked. This allows for the study of conformational stability by observing how the molecule samples different rotational states and how long it remains in specific conformations. nih.gov It also reveals the nature of solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and carboxyl groups and the surrounding water molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov
A QSAR/QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of chemical structure) with an experimentally measured endpoint. For a compound like this compound, a QSAR study could be part of a larger analysis of related phenylacetic acid derivatives to predict their potential biological efficacy, such as herbicidal or enzymatic inhibitory activity. mdpi.com A QSPR model could be used to predict properties like solubility, lipophilicity (logP), or melting point.
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. scispace.com These are numerical values derived from the chemical structure that encode different aspects of the molecule's topology, geometry, and electronic properties. Thousands of descriptors can be generated for a single molecule.
Key classes of descriptors include:
Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).
Topological (2D): Based on the 2D representation of the molecule (e.g., connectivity indices, counts of specific structural features).
Geometrical (3D): Based on the 3D optimized structure (e.g., molecular surface area, volume).
Quantum Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges on atoms). mdpi.com
Once generated, a crucial step is descriptor selection. Since many descriptors can be inter-correlated or irrelevant to the property being modeled, statistical methods are used to select a small subset of the most informative descriptors. This process prevents overfitting and results in a more robust and interpretable model. researchgate.net The final QSAR/QSPR equation uses these selected descriptors to predict the activity or property of interest for new, untested compounds. mdpi.com
Molecular Docking Simulations for Ligand-Target InteractionsThis area was designated for the exploration of how this compound interacts with biological targets at a molecular level.
Receptor Interaction DynamicsThis subsection was intended to cover the dynamic nature of the compound's interaction with biological receptors.
Currently, there is no available research to report on these specific topics for this compound.
Mechanistic Investigations of Biological Interactions of 3,5 Difluoro 2 Hydroxyphenylacetic Acid in Vitro/in Silico Focus
Enzyme Modulatory Activities
3,5-Difluoro-2-hydroxyphenylacetic acid (DHPAC) has been the subject of various in vitro and in silico studies to elucidate its interactions with several key enzymes. These investigations have revealed its potential as a modulator of enzyme activity, with research focusing on its inhibitory effects and the underlying molecular mechanisms.
Enzyme Inhibition Kinetics and Mechanisms
The inhibitory properties of this compound have been characterized against a range of enzymes, with studies often detailing the kinetics and nature of the inhibition.
Research has identified this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation. Studies have shown that DHPAC exhibits a competitive mode of inhibition against PTP1B. The inhibitory activity is influenced by the substitution pattern on the phenyl ring. For instance, the introduction of fluorine atoms at the 3 and 5 positions of 2-hydroxyphenylacetic acid enhances its inhibitory potency. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, for this compound has been reported to be 5.1 μM. This demonstrates a significant level of inhibition against PTP1B.
Table 1: PTP1B Inhibition by this compound
| Compound | IC50 (μM) | Inhibition Type |
|---|
While extensive research has been conducted on various phenylacetic acid derivatives as inhibitors of aldose reductase, an enzyme involved in the polyol pathway and implicated in diabetic complications, specific kinetic data for this compound is not prominently available in the reviewed literature. However, the broader class of fluorinated phenylacetic acids has been investigated, suggesting the potential for DHPAC to exhibit inhibitory activity. Further focused studies are required to determine the specific IC50 values and the mechanism of inhibition for this compound against aldose reductase.
Investigations into the tyrosinase inhibitory potential of this compound are emerging. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. While detailed kinetic studies and IC50 values for DHPAC are not yet widely published, the structural motif of a hydroxyphenylacetic acid suggests a potential for interaction with the copper-containing active site of tyrosinase. The fluorine substituents may further influence this interaction.
Currently, there is a lack of specific research findings detailing the modulatory effects of this compound on collagenase activity. Collagenases are enzymes that break down collagen, and their modulation is relevant in various physiological and pathological processes. Future studies are needed to explore whether DHPAC can influence the activity of this class of enzymes.
Allosteric Modulation Mechanisms
No studies were identified that investigated the potential of this compound to act as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. nih.govmdpi.com Research in this area often involves techniques to characterize the binding and functional effects of a compound in the presence of an orthosteric ligand. biorxiv.orgmdpi.com However, no such research has been published for this compound.
Receptor Binding and Agonism/Antagonism Research
Specific data on the receptor binding profile, affinity, and selectivity of this compound, as well as its potential agonist or antagonist activity, are not available in the current body of scientific literature.
There are no published studies detailing the binding affinity (e.g., Ki, Kd, or IC50 values) of this compound for any specific biological receptor. Consequently, its selectivity profile against a panel of receptors is also unknown.
Information regarding the effects of this compound on intracellular signaling pathways is not available. Signal transduction pathways are the mechanisms by which cells convert external signals into a response. nih.gov In vitro cell-based assays are commonly used to investigate how a compound might perturb these pathways. nih.govnih.gov However, no such studies have been reported for this compound.
Biomolecular Target Identification and Validation Research (Non-Clinical)
There is no available research on the identification and validation of specific biomolecular targets for this compound.
Proteomic approaches are utilized to identify the protein targets of a compound on a large scale. nih.gov A review of the literature found no studies that have employed proteomic methods to discover the molecular targets of this compound.
Genomic and transcriptomic profiling can reveal how a compound affects gene expression in cellular models, providing insights into its mechanism of action. No data from such studies are available for this compound.
Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Studies
The exploration of the biological activities of this compound necessitates a detailed understanding of the relationship between its chemical structure and its interactions with biological targets. Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) studies are crucial in elucidating the pharmacophore of the molecule and guiding the design of more potent and selective analogs. These investigations typically involve the systematic modification of the parent structure and the subsequent evaluation of the biological effects of these modifications, often complemented by computational analyses to rationalize the observed trends.
Design and Synthesis of Structural Analogs for SAR
The design of structural analogs of this compound for SAR studies focuses on systematically altering key functional groups and structural features of the molecule. The primary goal is to probe the importance of the phenylacetic acid core, the difluoro substitution pattern, and the hydroxyl group for its biological activity. Synthetic strategies are developed to allow for the facile introduction of diverse substituents at various positions of the phenyl ring and modifications of the acetic acid side chain.
A common approach to analog synthesis involves the modification of commercially available starting materials or the de novo synthesis of the substituted phenylacetic acid scaffold. For instance, the synthesis of halogenated hydroxyphenyl derivatives often begins with appropriately substituted phenols. The introduction of the acetic acid moiety can be achieved through various established synthetic routes, such as the Williamson ether synthesis followed by a Claisen rearrangement, or through cross-coupling reactions.
To illustrate potential synthetic strategies, one can consider the synthesis of analogs where the fluorine atoms are replaced by other halogens, such as chlorine. The synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, for example, has been reported, providing a blueprint for how similar difluoro analogs could be prepared and subsequently modified.
The key structural modifications for SAR studies of this compound would include:
Modification of the Phenyl Ring Substituents:
Varying the position and nature of the halogen substituents (e.g., moving the fluorine atoms to other positions, or replacing them with chlorine, bromine, or methyl groups) to understand the electronic and steric requirements for activity.
Introducing additional substituents on the phenyl ring to explore further binding interactions.
Modification of the Hydroxyl Group:
Alkylation or acylation of the hydroxyl group to assess the importance of the hydrogen-bonding donor capability.
Replacing the hydroxyl group with other functional groups like an amino or thiol group to probe the electronic and hydrogen-bonding properties.
Modification of the Acetic Acid Side Chain:
Esterification or amidation of the carboxylic acid to evaluate the necessity of the acidic proton.
Extending or shortening the alkyl chain to determine the optimal distance between the phenyl ring and the carboxylate group.
Introducing chirality into the side chain to investigate potential stereoselective interactions with the biological target.
The following interactive table outlines a hypothetical set of structural analogs designed to probe the SAR of this compound:
| Analog | Modification from Parent Compound | Rationale for Synthesis |
| 1 | 3,5-Dichloro-2-hydroxyphenylacetic acid | Investigate the effect of replacing fluorine with a larger, less electronegative halogen. |
| 2 | 2-Hydroxy-3,5-dimethylphenylacetic acid | Explore the impact of replacing electron-withdrawing fluorine with electron-donating methyl groups. |
| 3 | 3,5-Difluoro-2-methoxyphenylacetic acid | Assess the importance of the phenolic hydroxyl group as a hydrogen bond donor. |
| 4 | 3,5-Difluorophenylacetic acid | Determine the contribution of the hydroxyl group to overall activity. |
| 5 | 2-(3,5-Difluoro-2-hydroxyphenyl)propanoic acid | Investigate the effect of a chiral center and steric bulk on the side chain. |
| 6 | Methyl 3,5-difluoro-2-hydroxyphenylacetate | Evaluate the necessity of the free carboxylic acid for biological activity. |
These systematically designed analogs, once synthesized and biologically evaluated, would provide valuable data to construct a comprehensive SAR profile for this class of compounds.
Computational Approaches in SAR Elucidation
Computational chemistry plays a pivotal role in modern drug discovery and is instrumental in elucidating the SAR of bioactive molecules like this compound. These in silico methods provide insights into the molecular properties that govern biological activity and can guide the design of more potent and selective analogs, thereby reducing the number of compounds that need to be synthesized and tested.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational SAR analysis. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be broadly categorized as:
Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic properties of the molecule.
Steric Descriptors: Including molecular volume, surface area, and shape indices, which characterize the size and shape of the molecule.
Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the molecule.
Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices and shape profiles.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. A robust QSAR model can then be used to predict the biological activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis. For halogenated aromatic compounds, QSAR models have been successfully used to predict various biological activities and properties.
Molecular Docking is another powerful computational technique that can provide insights into the Structure-Target Relationship (STR). If the three-dimensional structure of the biological target (e.g., an enzyme or a receptor) is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs within the target's active site. This method involves:
Preparation of the Ligand and Receptor: Generating 3D structures of the ligands (analogs) and preparing the receptor structure, which may involve adding hydrogen atoms and assigning charges.
Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the receptor's binding site and predict the most favorable binding poses.
Scoring and Analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.
Molecular docking studies on fluorinated compounds have demonstrated the importance of fluorine atoms in modulating binding affinity and selectivity through specific interactions with the protein target. For this compound, docking could reveal the specific roles of the difluoro substitutions, the hydroxyl group, and the carboxylic acid in binding to its biological target.
The following interactive table summarizes key computational approaches and their potential applications in the SAR elucidation of this compound:
| Computational Method | Description | Application to this compound |
| QSAR | Establishes a quantitative relationship between molecular descriptors and biological activity. | Predict the activity of novel analogs and identify key physicochemical properties for activity. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | Elucidate the binding mode and identify key interactions with the biological target, guiding the design of analogs with improved affinity. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Develop a 3D pharmacophore model to be used for virtual screening of compound libraries to identify new potential hits. |
| Density Functional Theory (DFT) | A quantum mechanical method to compute the electronic structure of molecules. | Calculate electronic properties like charge distribution and orbital energies to understand the reactivity and interaction potential of the analogs. |
By integrating the design and synthesis of structural analogs with these computational approaches, a comprehensive understanding of the SAR and STR of this compound can be achieved, paving the way for the development of novel and improved therapeutic agents.
Advanced Analytical and Bioanalytical Methodologies for 3,5 Difluoro 2 Hydroxyphenylacetic Acid Research
Development of Specific Probes and Labels for Detection
The targeted detection and quantification of 3,5-Difluoro-2-hydroxyphenylacetic acid in complex biological and environmental matrices necessitate the development of highly specific probes and labels. While bespoke probes for this particular compound are not yet extensively described in scientific literature, established methodologies in probe design for other small molecules, including structurally related phenylacetic acid derivatives and fluorinated aromatic compounds, offer a clear roadmap for future research and development. rsc.orgrsc.orgnih.gov These strategies primarily revolve around fluorescent probes, radiolabeling, and affinity-based biosensors.
Fluorescent Probes:
The creation of small-molecule fluorescent probes is a prevalent strategy for the detection of specific analytes. rsc.orgmdpi.com A typical fluorescent probe consists of three key components: a fluorophore (the light-emitting unit), a recognition element (which selectively interacts with the target molecule), and a linker. nih.gov The interaction between the recognition element and the target molecule induces a conformational change in the probe, leading to a measurable alteration in the fluorophore's light emission, such as an increase in intensity ("turn-on" probe) or a shift in wavelength. nih.gov
For this compound, a potential design strategy would involve identifying a recognition moiety that can selectively bind to its unique structure, characterized by the difluorinated phenyl ring, the hydroxyl group, and the carboxylic acid group. This could be achieved through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This recognition element would then be chemically conjugated to a suitable fluorophore. The design of such probes can draw inspiration from existing fluorescent sensors for other organic acids. For instance, zinc complexes have been utilized to create fluorescent probes that specifically detect acetic acid through structural transformation. rsc.org Similarly, derivatization with fluorescent hydrazides has been employed for the sensitive detection of phenylacetic acid in biological fluids. nih.gov
Radiolabeling for Imaging:
For in vivo imaging and tracking, particularly in preclinical research, radiolabeling of this compound is a viable approach. The presence of fluorine atoms in the molecule makes it a candidate for labeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide widely used in Positron Emission Tomography (PET). nih.govacs.org Methodologies for the direct aromatic C-H labeling with [¹⁸F]fluoride have emerged, which could potentially be adapted to introduce ¹⁸F into the phenyl ring of the target compound. nih.govnih.gov This would create a radiotracer that allows for the non-invasive visualization and quantification of the compound's distribution and pharmacokinetics in a living organism.
Affinity-Based Biosensors:
The development of biosensors represents another promising avenue for the specific detection of this compound. This approach relies on the high specificity of biological recognition elements.
Immunoassays: One of the most established biosensor formats is the immunoassay, which utilizes antibodies that specifically bind to the target molecule. The process would involve synthesizing a hapten by conjugating this compound to a carrier protein to elicit an immune response and generate monoclonal or polyclonal antibodies. These antibodies can then be integrated into various immunoassay platforms, such as ELISA (Enzyme-Linked Immunosorbent Assay) or lateral flow assays, for high-throughput screening or point-of-care testing. The successful development of immunoassays for other small molecules, including perfluorinated compounds, demonstrates the feasibility of this strategy. nih.govresearchgate.net
Aptamer-Based Sensors: Aptamers are short, single-stranded DNA or RNA molecules that can be selected in vitro to bind to a specific target with high affinity and specificity. An RNA-based fluorogenic biosensor, for example, has been developed for the specific detection of fluoride (B91410) ions. nih.gov A similar approach could be employed to generate aptamers that recognize this compound. These aptamers could then be incorporated into various sensor platforms, including fluorescent, colorimetric, or electrochemical sensors, to provide a sensitive and selective detection method.
The following table summarizes potential strategies for the development of specific probes and labels for this compound:
| Probe/Label Type | Principle of Detection | Potential Application | Key Development Steps |
| Fluorescent Probe | A recognition element specifically binds to the target, causing a change in the fluorescence of an attached fluorophore. | In vitro quantification, cellular imaging | Design and synthesis of a specific recognition moiety, conjugation to a fluorophore, and optimization of sensing performance. |
| Radiolabeling (¹⁸F) | Incorporation of a positron-emitting isotope (¹⁸F) into the molecule for detection by Positron Emission Tomography (PET). | In vivo imaging, pharmacokinetic studies | Development of a suitable precursor and optimization of the radiolabeling reaction conditions. |
| Immunoassay | Highly specific binding of an antibody to the target molecule, detected through an enzymatic or fluorescent signal. | High-throughput screening of biological and environmental samples. | Hapten synthesis, antibody generation and characterization, and development of the immunoassay platform. |
| Aptamer-Based Sensor | Specific binding of a synthetic nucleic acid aptamer to the target, transduced into a measurable signal (e.g., fluorescence, color change). | Point-of-care diagnostics, environmental monitoring | In vitro selection of specific aptamers (SELEX), characterization of binding affinity, and integration into a sensor platform. |
Emerging Research Areas and Future Directions for 3,5 Difluoro 2 Hydroxyphenylacetic Acid
Application in Material Science and Polymer Chemistry
The incorporation of fluorine atoms into polymer structures can dramatically alter their physical and chemical properties, often leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. While direct studies on the use of 3,5-Difluoro-2-hydroxyphenylacetic acid as a monomer in polymer synthesis are not yet widely published, its structure suggests significant potential in this arena. The presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group provides multiple functionalities for polymerization reactions.
Fluorinated polymers are a unique class of materials with a combination of desirable properties stemming from the stable and strong carbon-fluorine bond. mdpi.com These properties include high thermal and chemical stability, low friction coefficients, and unique electrical properties. mdpi.com Research into fluorinated functional materials is an expanding field, with applications in catalysis, biology, and environmental protection. qualitas1998.net The synthesis of new fluoropolymer precursors is a key area of this research. man.ac.uk
The structural characteristics of this compound make it a candidate for creating specialty polymers. For instance, it could be used to synthesize polyesters, polyamides, or polycarbonates with tailored properties. The fluorine atoms would be expected to impart hydrophobicity and oleophobicity, leading to materials with low surface energy, useful for creating self-cleaning or anti-fouling surfaces. digitellinc.com The hydroxyl and carboxylic acid groups offer versatile points for polymerization, potentially allowing for the creation of both linear and cross-linked polymers.
Table 1: Potential Polymer Types Incorporating this compound
| Polymer Type | Potential Monomer Functionality | Expected Polymer Properties |
| Polyester | Diol (after reduction of carboxylic acid) or Diacid | Enhanced thermal stability, hydrophobicity |
| Polyamide | Reaction with a diamine | Increased chemical resistance, low friction |
| Polycarbonate | Reaction with phosgene (B1210022) or a phosgene equivalent | High impact strength, optical clarity |
The synthesis and characterization of polymers are crucial for developing new materials with specific applications. mdpi.commdpi.comul.ie The introduction of fluorinated monomers can lead to polymers with advanced properties.
Role in the Development of Chemical Probes for Biological Systems
Fluorescent molecular probes are indispensable tools in biology and medicine for visualizing and understanding complex biological processes. nih.govnih.gov The rational design of these probes often involves incorporating fluorophores that can respond to specific analytes or environmental changes. nih.gov Fluorinated compounds are increasingly being used in the development of imaging agents due to the unique properties of the fluorine atom. drugtargetreview.com
While specific applications of this compound as a chemical probe have not been extensively documented, its chemical structure presents several features that could be exploited for this purpose. The phenylacetic acid core can be modified to create derivatives that exhibit fluorescence. The fluorine atoms can modulate the electronic properties of the aromatic ring, potentially influencing the fluorescence quantum yield and lifetime.
The development of fluorescent probes often relies on mechanisms such as Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET). nih.gov The hydroxyl and carboxylic acid groups on this compound provide convenient handles for attaching other molecular components, such as recognition elements for specific biological targets or other fluorophores to create FRET pairs. For example, the carboxylic acid could be coupled to an amine-containing biomolecule, while the hydroxyl group could be modified to modulate the molecule's solubility or spectral properties.
Table 2: Potential Design Strategies for Chemical Probes Based on this compound
| Probe Type | Design Strategy | Potential Application |
| Ion Sensor | Incorporation of a specific ion-chelating moiety | Imaging of intracellular ion concentrations |
| Enzyme Activity Probe | Attachment of a substrate recognized by a specific enzyme | Monitoring enzyme activity in living cells |
| pH Sensor | Modification to exhibit pH-dependent fluorescence | Mapping pH gradients in cellular compartments |
Contribution to Rational Design Strategies for Novel Bioactive Molecules
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The rational design of bioactive molecules often involves exploring the structure-activity relationships (SAR) of a chemical scaffold. mdpi.commdpi.comnih.gov The 2-hydroxyphenylacetic acid scaffold itself has been identified as a promising starting point for the development of novel antimicrobial and anticancer agents. mdpi.com
Although direct studies on the biological activities of this compound are limited, research on structurally related compounds provides valuable insights. For example, a study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone highlighted the importance of the 3,5-difluoro-4-hydroxyphenyl moiety for potent and selective aldose reductase inhibitory activity. nih.gov This suggests that the difluorinated hydroxyphenyl group present in this compound could serve as a key pharmacophore in the design of new therapeutic agents.
The fluorine atoms can influence the acidity of the phenolic hydroxyl group and the carboxylic acid, which can affect how the molecule interacts with biological targets. Furthermore, the fluorine atoms can block sites of metabolism, potentially increasing the half-life of a drug candidate. unimore.it The phenylacetic acid framework is a common feature in many existing drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Therefore, this compound represents a valuable building block for creating new analogues of existing drugs with potentially improved pharmacological profiles.
Investigation of Metabolic Pathways (In Vitro/Microbial Focus)
Understanding the metabolic fate of a compound is crucial for its development as a drug or its assessment as an environmental agent. In vitro metabolism studies using liver microsomes or hepatocytes are standard methods to investigate the metabolic stability and pathways of new chemical entities. nih.govnih.govresearchgate.netdls.comnuvisan.com Additionally, studying the microbial degradation of compounds can reveal novel enzymatic reactions and provide insights into their environmental persistence. mdpi.comucp.ptturi.org
While the specific metabolic pathways of this compound have not been detailed, studies on similar fluorinated aromatic compounds can offer clues. For example, the microbial degradation of p-fluorophenylacetic acid by a Pseudomonas species has been shown to proceed through the formation of 3-fluoro-3-hexenedioic acid. cdnsciencepub.com This suggests that microorganisms may be capable of cleaving the aromatic ring of fluorinated phenylacetic acids.
The bacterial phenylacetic acid catabolic pathway is a central route for the degradation of various aromatic compounds. nih.gov It is plausible that microorganisms could adapt this pathway to metabolize this compound. Initial steps would likely involve activation of the carboxylic acid to a coenzyme A thioester, followed by enzymatic modifications of the aromatic ring. The presence of two fluorine atoms might pose a challenge to the typical enzymatic machinery, potentially leading to the accumulation of partially degraded, fluorinated intermediates.
Table 3: Hypothetical Microbial Degradation Steps of this compound
| Step | Reaction | Potential Intermediate |
| 1 | Coenzyme A ligation | 3,5-Difluoro-2-hydroxyphenylacetyl-CoA |
| 2 | Aromatic ring hydroxylation | A dihydroxylated intermediate |
| 3 | Ring cleavage | An aliphatic difluorinated dicarboxylic acid |
| 4 | Defluorination | Release of fluoride (B91410) ions |
Further research using in vitro systems with liver microsomes could elucidate the phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation) metabolism of this compound in mammals. nih.govnih.gov
Exploration in Systems Biology and Chemoproteomics Research
Systems biology aims to understand the complex interactions within biological systems, often by analyzing the cellular response to various perturbations, such as exposure to a small molecule. nih.govsif.itnih.govplos.org Chemoproteomics, a subfield of proteomics, focuses on identifying the protein targets of bioactive compounds on a global scale. nih.gov
The application of systems biology and chemoproteomics to study this compound is still in its infancy. However, these powerful approaches could provide a comprehensive understanding of its biological effects. For instance, by treating cells with this compound and analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers could identify the cellular pathways that are modulated.
Chemoproteomic strategies could be employed to directly identify the protein binding partners of this compound. This could be achieved by synthesizing a derivative of the compound that incorporates a reactive group or a tag for affinity purification. Identifying the direct protein targets would be a critical step in elucidating its mechanism of action if it is found to have significant biological activity. These approaches would be invaluable for understanding its potential therapeutic effects or toxicological profile.
Q & A
Q. What are the optimal synthetic routes for 3,5-difluoro-2-hydroxyphenylacetic acid, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves fluorination of phenylacetic acid derivatives. A validated approach uses fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in polar solvents (e.g., acetonitrile or dichloromethane) at 25–50°C. Key parameters include:
- Solvent choice : Acetonitrile enhances fluorination efficiency due to its polarity .
- Temperature : Elevated temperatures (40–50°C) reduce reaction time but may increase side-product formation (e.g., di- or over-fluorinated byproducts) .
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) is recommended to isolate the product .
Table 1 : Comparison of Fluorinating Agents
| Agent | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| Selectfluor | Acetonitrile | 25–50 | 60–75 |
| NFSI | DCM | 30–40 | 55–70 |
| Data derived from fluorination protocols for analogous compounds . |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : NMR is critical to confirm fluorine positions (δ -110 to -125 ppm for aromatic fluorines) .
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~8.2 min) to assess purity (>95%) and detect trace impurities .
- Melting Point : The compound melts at 68–70°C; deviations >2°C suggest impurities .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the hydroxyl and acetic acid groups. Stability studies show <5% degradation over 6 months under these conditions. For aqueous solutions (e.g., biological assays), use within 48 hours due to pH-dependent decomposition .
Advanced Research Questions
Q. How does the fluorination pattern of this compound influence its interactions with enzymes like cyclooxygenase (COX)?
- Methodological Answer : The 3,5-difluoro substitution increases lipophilicity (logP ~2.1 vs. 1.5 for non-fluorinated analogs), enhancing membrane permeability. Computational docking (AutoDock Vina) predicts stronger binding to COX-2’s hydrophobic pocket compared to salicylic acid derivatives. Validate via:
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Reproduce assays using HPLC-validated batches (≥98% purity) .
- Assay conditions : Standardize cell culture media (e.g., avoid fetal bovine serum, which binds lipophilic compounds) .
- Structural analogs : Compare with 3,5-dichloro-2-hydroxyphenylacetic acid to isolate fluorine-specific effects .
Q. What strategies optimize the scalability of synthesis while minimizing environmental impact?
- Methodological Answer :
- Continuous flow reactors : Reduce solvent waste by 40% compared to batch processes .
- Green fluorinating agents : Use KF/CaO systems under microwave irradiation (yield ~65%, E-factor <10) .
- Solvent recovery : Implement acetonitrile distillation loops to reuse >85% of solvent .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
